molecular formula C22H28N4O3S B2719792 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide CAS No. 2034327-94-9

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide

Cat. No.: B2719792
CAS No.: 2034327-94-9
M. Wt: 428.55
InChI Key: RIVMMVCEHYTEDV-UHFFFAOYSA-N
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Description

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is a complex organic compound that features an intricate structure comprising various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide involves several steps:

  • Preparation of the benzo[c][1,2,5]thiadiazol intermediate: : Starting from 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide through nitration, reduction, and diazotization processes.

  • Attachment to piperidinyl group: : Conducting a nucleophilic substitution reaction where the piperidine ring is introduced.

  • Formation of the final compound: : Acylation of the resultant compound with N-phenethylacetamide under specific reaction conditions to form the final product.

Industrial Production Methods

Large-scale production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and purity. Solvents and catalysts are optimized to minimize by-products and ensure high yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions primarily due to the presence of the amide group.

  • Reduction: : Specific regions, especially the nitro group, are susceptible to reduction.

  • Substitution: : Halogenation and other electrophilic substitution reactions are also feasible.

Common Reagents and Conditions

  • Oxidation: : Utilizing agents like potassium permanganate.

  • Reduction: : Common reagents include palladium on carbon (Pd/C) for catalytic hydrogenation.

  • Substitution: : Using halogens or other electrophiles in the presence of suitable catalysts.

Major Products

  • Oxidation yields corresponding carboxylic acids or N-oxides.

  • Reduction may produce amines or alcohol derivatives.

  • Substitution leads to halogenated products or various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound is highly valued in research due to its versatile properties:

  • Chemistry: : As a building block in organic synthesis and development of new materials.

  • Biology: : Potential use in studying enzyme interactions and inhibitor design.

  • Medicine: : Exploration as a pharmacophore in drug development, especially for its potential therapeutic properties.

  • Industry: : Possible applications in the production of advanced polymers or as a precursor in fine chemical synthesis.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Interaction with cellular signaling pathways, influencing biological responses.

Comparison with Similar Compounds

Uniqueness

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is distinct in its combination of the benzo[c][1,2,5]thiadiazol structure with the piperidinyl and N-phenethylacetamide groups, which confer unique chemical and biological properties.

Similar Compounds

  • 2-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-phenethylacetamide: : Lacks the methyl and dioxido groups, resulting in different reactivity.

  • N-phenethylacetamide derivatives: : With varied substituents on the benzo[c][1,2,5]thiadiazol moiety.

Properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-24-20-9-5-6-10-21(20)26(30(24,28)29)19-12-15-25(16-13-19)17-22(27)23-14-11-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVMMVCEHYTEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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